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Compound of Interest

Compound Name: Asiminacin

Cat. No.: B141462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and biological activity of Asiminacin, a potent annonaceous acetogenin. The

information is intended for researchers, scientists, and professionals involved in natural product

chemistry, medicinal chemistry, and drug development.

Introduction to Asiminacin
Asiminacin is a member of the annonaceous acetogenins, a class of polyketide natural

products isolated from plants of the Annonaceae family. It was first isolated from the stem bark

of the North American pawpaw tree, Asimina triloba.[1] Like other compounds in its class,

Asiminacin exhibits significant cytotoxic and antitumor properties, making it a subject of

interest for cancer research and drug discovery.

Chemical Structure and Properties
Asiminacin is a C-37 lipid-soluble polyketide characterized by a bis-tetrahydrofuran (THF) ring

system, several hydroxyl groups, and a terminal α,β-unsaturated γ-lactone ring. It is a structural

isomer of the well-known acetogenin, asimicin.[1]

Table 1: General Properties of Asiminacin
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Property Value Reference

Molecular Formula C₃₇H₆₆O₇ [1]

Molar Mass 622.9 g/mol [1]

General Class Annonaceous Acetogenin [1]

Source Asimina triloba (Pawpaw) [1]

Structural Elucidation
The chemical structure of Asiminacin was determined primarily through spectroscopic

methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR)

spectroscopy.[1] It shares the same carbon skeleton as asimicin, with the key difference being

the position of one of its hydroxyl groups. In Asiminacin, this hydroxyl group is located at the

C-28 position of the long aliphatic chain.[1]

Due to the lack of publicly available raw spectroscopic data in the reviewed literature, a

detailed table of NMR chemical shifts and mass spectral fragmentation is not provided.

However, the general features observed in the spectra of related annonaceous acetogenins are

discussed in the experimental protocols section.

Stereochemistry
The stereochemistry of Asiminacin is crucial for its biological activity. It possesses multiple

chiral centers along its aliphatic chain and within the bis-THF ring system. The absolute

configuration of Asiminacin is reported to be identical to that of asimicin.[1] While a definitive

2D structure with all stereocenters explicitly assigned for Asiminacin is not readily available in

the searched literature, the known stereochemistry of asimicin serves as the template. The

stereochemical complexity of annonaceous acetogenins is a significant aspect of their chemical

characterization and synthesis.

Experimental Protocols
Isolation and Purification of Asiminacin
The isolation of Asiminacin from the stem bark of Asimina triloba is achieved through a

process known as activity-directed fractionation.[1] This involves a multi-step extraction and
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chromatography procedure guided by bioassays to isolate the cytotoxic fractions.

Protocol Overview:

Extraction: The dried and ground stem bark of Asimina triloba is subjected to solvent

extraction, typically with ethanol or methanol.

Solvent Partitioning: The crude extract is then partitioned between different immiscible

solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate

compounds based on their polarity. The cytotoxic acetogenins typically partition into the less

polar organic phases.

Chromatography: The active fractions are further purified using a combination of

chromatographic techniques. This may include:

Column Chromatography: Using silica gel or other stationary phases with a gradient of

solvents to separate compounds.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase

HPLC are often employed for the final purification of individual acetogenins.

Bioassay-Guided Fractionation: At each stage of purification, the resulting fractions are

tested for their cytotoxic activity (e.g., against human tumor cell lines like HT-29) to guide the

selection of fractions for further purification.[1]
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Isolation and Purification Workflow for Asiminacin
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Caption: A generalized workflow for the isolation and purification of Asiminacin.
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Structural Characterization Methods
The determination of the precise location of the hydroxyl group at C-28 in Asiminacin was a

key step in its structural elucidation. This was achieved primarily through mass spectrometry of

silylated derivatives.[1]

Protocol for Mass Spectrometric Analysis:

Derivatization: Purified Asiminacin is derivatized using a silylating agent, such as N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to convert

the hydroxyl groups into trimethylsilyl (TMS) ethers. To aid in identifying the number of

hydroxyl groups, derivatization with deuterated silylating agents (TMSi-d9) is also performed.

[1]

Mass Spectrometry: The TMS-derivatized Asiminacin is then analyzed by gas

chromatography-mass spectrometry (GC-MS) or direct infusion mass spectrometry.

Fragmentation Analysis: The fragmentation pattern of the TMS-derivatized molecule in the

mass spectrometer provides information about the location of the original hydroxyl groups.

The cleavage of the carbon-carbon bonds adjacent to the silyloxy groups results in

characteristic fragment ions. The masses of these fragments allow for the precise pinpointing

of the hydroxyl group positions along the aliphatic chain.

Biological Activity and Signaling Pathway
Asiminacin, like other annonaceous acetogenins, is a potent inhibitor of the mitochondrial

electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).

[1] This inhibition disrupts cellular energy metabolism and can lead to the induction of apoptosis

(programmed cell death).

Mechanism of Action
The primary molecular target of Asiminacin is Complex I of the mitochondrial respiratory

chain. By inhibiting this enzyme complex, Asiminacin blocks the transfer of electrons from

NADH to ubiquinone, which is a critical step in aerobic respiration. This inhibition leads to a

decrease in ATP production and an increase in the production of reactive oxygen species

(ROS), which can trigger downstream apoptotic signaling.
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Signaling Pathway for Asiminacin-Induced Apoptosis
The inhibition of Complex I by Asiminacin initiates a cascade of events that culminate in

apoptosis, primarily through the intrinsic (mitochondrial) pathway.
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Proposed Signaling Pathway for Asiminacin-Induced Apoptosis
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Caption: The intrinsic apoptotic pathway initiated by Asiminacin's inhibition of Complex I.
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Key steps in the apoptotic pathway:

Complex I Inhibition: Asiminacin binds to and inhibits the function of mitochondrial Complex

I.

Cellular Stress: This leads to a decrease in cellular ATP levels and an increase in reactive

oxygen species (ROS).

Mitochondrial Outer Membrane Permeabilization (MOMP): The cellular stress activates pro-

apoptotic proteins like Bax, which leads to the permeabilization of the outer mitochondrial

membrane.

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane

space into the cytosol.

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1

and pro-caspase-9 to form the apoptosome, which activates caspase-9.

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner

caspases, such as caspase-3.

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various

cellular substrates, leading to the characteristic morphological and biochemical features of

apoptosis.

Conclusion
Asiminacin is a potent cytotoxic annonaceous acetogenin with a well-defined mechanism of

action centered on the inhibition of mitochondrial Complex I. Its complex chemical structure and

stereochemistry are key determinants of its biological activity. Further research, particularly the

public availability of detailed spectroscopic data and the results of in-vivo studies, will be crucial

for fully evaluating its potential as a therapeutic agent. This guide provides a foundational

understanding for researchers interested in exploring the chemical and biological properties of

Asiminacin and other related natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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